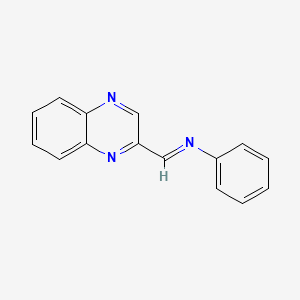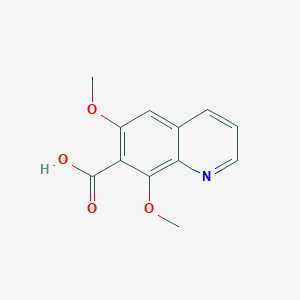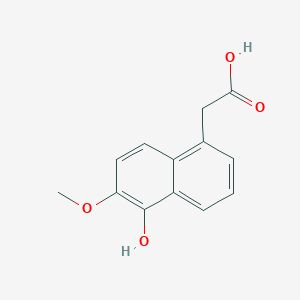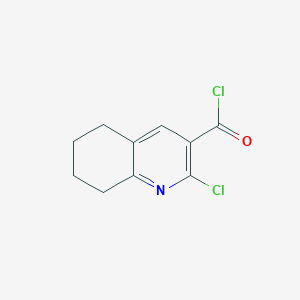
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position and a carbonyl chloride group at the 3-position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydroquinoline followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl2) to introduce the chloro group at the 2-position. This is followed by the reaction with phosgene (COCl2) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chloro-5,6,7,8-tetrahydroquinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Reactions: Products include substituted quinoline derivatives.
Hydrolysis: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.
Reduction: The major product is 2-chloro-5,6,7,8-tetrahydroquinoline.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science:
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro and carbonyl chloride groups can interact with biological targets, leading to inhibition of enzyme activity or blocking of receptor sites. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydroquinoline
- 2-Bromo-5,6,7,8-tetrahydroquinoline
- 2-Methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is unique due to the presence of both a chloro group and a carbonyl chloride group on the tetrahydroquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the carbonyl chloride group provides a reactive site for further functionalization, making it a valuable intermediate in chemical synthesis.
Properties
CAS No. |
102541-34-4 |
|---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C10H9Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2 |
InChI Key |
OBOWKUXUBXULNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




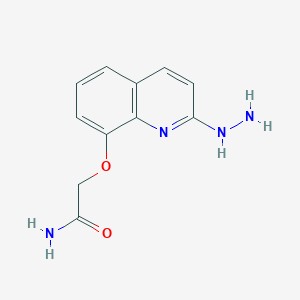
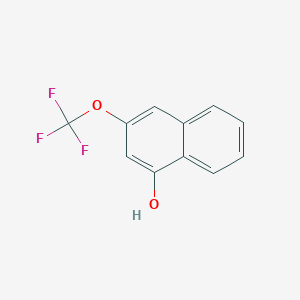
![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)


